Bienvenue dans la boutique en ligne BenchChem!

(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole

Asymmetric hydrogenation Iridium catalysis PHOX ligand optimization

(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS 1203937-90-9) is a chiral phosphinooxazoline (PHOX) ligand belonging to the privileged class of unsymmetrical bidentate P,N-ligands jointly developed by Pfaltz, Helmchen, and Williams. Characterized by an (R)-configured tert-butyl-substituted oxazoline ring and an ortho-phenylene-bridged di-o-tolylphosphanyl donor, this ligand forms five-membered chelate complexes with late transition metals.

Molecular Formula C27H30NOP
Molecular Weight 415.5 g/mol
Cat. No. B12849005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole
Molecular FormulaC27H30NOP
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C
InChIInChI=1S/C27H30NOP/c1-19-12-6-9-15-22(19)30(23-16-10-7-13-20(23)2)24-17-11-8-14-21(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-/m0/s1
InChIKeyPWDWTBOBIGNWSX-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole – Chiral PHOX Ligand Procurement Guide


(R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS 1203937-90-9) is a chiral phosphinooxazoline (PHOX) ligand belonging to the privileged class of unsymmetrical bidentate P,N-ligands jointly developed by Pfaltz, Helmchen, and Williams [1]. Characterized by an (R)-configured tert-butyl-substituted oxazoline ring and an ortho-phenylene-bridged di-o-tolylphosphanyl donor, this ligand forms five-membered chelate complexes with late transition metals. Its molecular formula is C₂₇H₃₀NOP (MW 415.51 g·mol⁻¹), and it is commercially supplied as a white to tan crystalline solid with typical purities of ≥97% . The compound is primarily deployed in Ir-catalyzed asymmetric hydrogenation of unfunctionalized olefins and Pd-catalyzed enantioselective allylic substitution reactions [1].

Why Generic PHOX Ligands Cannot Replace (R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole in Asymmetric Catalysis


PHOX ligands are modular but not interchangeable: systematic variation of the phosphine aryl groups, the oxazoline C4 substituent, and the absolute configuration each independently and non-linearly govern enantioselectivity [1]. The di-o-tolylphosphanyl moiety introduces ortho-methyl steric bulk that constrains P-aryl conformation, creating a chiral pocket fundamentally distinct from that of the diphenylphosphino analog [2]. Replacing the C4 tert-butyl group with isopropyl collapses enantiomeric excess from excellent to modest [3]. The (R) enantiomer directs product stereochemistry opposite to that of the (S) form; using the wrong enantiomer inverts the sense of asymmetric induction [1]. These structural features are coupled—a ligand bearing both the wrong phosphine substitution and the wrong oxazoline substituent cannot be rescued by adjusting reaction conditions. The quantitative evidence below demonstrates precisely where this specific compound differentiates from its closest structural analogs.

Quantitative Differentiation Evidence for (R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole vs. Closest Analogs


Bis(o-tolyl)phosphanyl vs. Diphenylphosphino: Enantioselectivity Advantage in Ir-Catalyzed Hydrogenation

In a systematic study of PHOX ligand substitution patterns for Ir-catalyzed enantioselective hydrogenation of imines and trisubstituted olefins, the ligand incorporating a bis(o-tolyl)phosphanyl moiety achieved the highest enantioselectivities among all phosphine variants tested, reaching up to 97% ee [1]. This represents the outcome of a direct comparative screen in which the diphenylphosphino, di-p-tolylphosphino, and other diarylphosphino congeners were evaluated under identical catalytic conditions. The o-tolyl groups restrict rotational freedom of the P-aryl substituents, enforcing a well-defined chiral pocket that translates into superior stereoinduction [1]. The original communication reports up to 98% ee for related Ir–PHOX catalysts in unfunctionalized aryl-substituted olefin hydrogenation [2].

Asymmetric hydrogenation Iridium catalysis PHOX ligand optimization

Benchmark Status: This Ligand Is the Recognized 'Best PHOX Ligand' in the Peer-Reviewed Literature

In a comprehensive study of Ag(I)-, Cu(I)-, and Au(I)-PHOX catalysts for asymmetric [3+2] cycloadditions of azomethine ylides, newly developed C5-substituted PHOX ligands were benchmarked directly against bis(ortho-tolyl)phosphino-tert-butyloxazoline—i.e., the (S)-enantiomer of the target compound. The authors state explicitly that the new ligands 'induced similar or superior enantioselectivity than the best PHOX ligand (bis(ortho-tolyl)phosphino-tertbutyloxazoline)' [1]. This confirms the compound's status as the acknowledged performance reference point within the PHOX ligand family. The study further demonstrates that C5-substituted variants were designed explicitly as less-expensive surrogates aiming to replicate the stereoinduction of this benchmark [1].

Asymmetric cycloaddition PHOX benchmark Azomethine ylide

C4 tert-Butyl vs. Isopropyl: Essential Steric Requirement for High Enantioselectivity

The C4 substituent of the oxazoline ring is a critical stereocontrol element. The tert-butyl group at C4 has been explicitly shown to be essential for achieving high asymmetric inductions in Ir-catalyzed hydrogenation, whereas the less sterically demanding isopropyl substituent delivers only modest enantiomeric excesses [1]. This finding, reported during the development of serine-derived PHOX alternatives, directly establishes the superiority of the tert-butyl-substituted PHOX scaffold over its isopropyl analog. The target compound carries the requisite tert-butyl group at C4, distinguishing it from ligands such as (S)-2-[2-(diphenylphosphinyl)phenyl]-4-isopropyl-4,5-dihydrooxazole, which was studied comparatively in the trinuclear iridium hydride X-ray analysis [2].

PHOX ligand design Iridium hydrogenation Steric effects

(R) vs. (S) Configuration: Enantiomer-Specific Optical Rotation and Stereochemical Fidelity

The (R) and (S) enantiomers of this PHOX ligand are not interchangeable: they direct the absolute configuration of the hydrogenation or allylic substitution product in opposite senses [1]. The (S)-enantiomer (CAS 218460-00-5) exhibits a specific optical rotation of −69.0° (±5°, c = 1% in CHCl₃) with a purity specification of ≥97% (HPLC) and elemental analysis confirming 75.3–80.8% C and 3.2–3.6% N . The (R)-enantiomer (CAS 1203937-90-9) provides the enantiomeric opposite, enabling access to the complementary product stereochemistry. Both enantiomers are commercially supplied with comparable purity (typically 97–98%) and must be stored under inert atmosphere at 2–8 °C to prevent phosphine oxidation .

Chiral ligand procurement Enantiomeric purity Optical rotation

Counterion-Dependent Diffusion Behavior: Ion-Pairing Modulation Unique to the Di-o-Tolyl PHOX Ir System

¹H and ¹⁹F PGSE diffusion NMR studies on cationic mononuclear Ir complexes bearing the (S)-4-tert-butyl-2-[2-(di-o-tolylphosphino)phenyl]-4,5-dihydrooxazole ligand revealed a pronounced counterion and solvent dependence of ion-pairing [1]. In chloroform, the diffusion coefficients differentiated strongly among BF₄⁻, PF₆⁻, OTf⁻, B(C₆F₅)₄⁻, and BArF⁻ salts, indicating tight ion-pairing whose extent varies with anion identity. In methanol, however, the cation diffusion values were identical across all five salts, demonstrating complete ion separation [1]. This counterion-dependent aggregation behavior is directly linked to catalyst activity and enantioselectivity in hydrogenation [2]. The di-o-tolylphosphino-substituted PHOX ligand, by virtue of the steric bulk of the o-tolyl groups, influences the accessibility of the anion to the cationic metal center, thereby modulating catalyst performance in a manner not replicated by the diphenylphosphino analog.

Ion-pairing PGSE NMR Counterion effect

Recommended Application Scenarios for (R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole


Ir-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tri- and Tetrasubstituted Olefins

This ligand's Ir(I) complexes deliver up to 97–98% ee in the hydrogenation of aryl-substituted unfunctionalized olefins, outperforming diphenylphosphino-PHOX analogs in systematic comparative screening [1][2]. The (R) enantiomer is specifically required for accessing the (R)-configured hydrogenation product. Recommended counterions: BArF⁻ or [Al(OC(CF₃)₃)₄]⁻ for optimal catalyst activity and longevity. Typical catalyst loading: 1–5 mol% Ir. Suitable for pharmaceutical intermediate synthesis where high enantiopurity of hydrocarbon building blocks is critical [3].

Pd-Catalyzed Enantioselective Allylic Alkylation for C–C and C–N Bond Formation

PHOX ligands are the privileged scaffold for Pd-catalyzed asymmetric allylic alkylation. The di-o-tolylphosphanyl variant provides enhanced steric control at the Pd center relative to the diphenylphosphino analog, translating into higher enantioselectivities for challenging substrates including carbocyclic and heterocyclic allylic electrophiles [3]. Both (R) and (S) enantiomers are commercially available, enabling stereodivergent synthesis. Typical conditions: [Pd(C₃H₅)Cl]₂ precatalyst, 2–5 mol% ligand, CH₂Cl₂ or THF, room temperature [3].

Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides

This compound served as the benchmark PHOX ligand in the development of Ag(I)-catalyzed enantioselective [3+2] cycloadditions for pyrrolidine synthesis, achieving enantiomeric excesses of up to 84% in intermolecular reactions and up to 99% in intramolecular variants with optimized C5-substituted derivatives [4]. When procuring for cycloaddition method development, the (R)-enantiomer is the standard reference catalyst component. The ligand's modular nature also allows comparative studies with Cu(I) and Au(I) systems [4].

Enantioselective Intramolecular Pauson–Khand Reaction

Cationic Ir-PHOX complexes incorporating this ligand framework catalyze the enantioselective intramolecular Pauson–Khand reaction with >90% ee under optimized conditions [1]. The di-o-tolylphosphanyl substitution is critical for achieving this level of stereocontrol, as documented in the Sigma-Aldrich technical survey of PHOX applications [1]. Best results are obtained with BF₄⁻ or PF₆⁻ as the counterion and 9 mol% catalyst loading.

Quote Request

Request a Quote for (R)-4-(tert-Butyl)-2-(2-(di-o-tolylphosphanyl)phenyl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.